![molecular formula C9H8F5NO B12288011 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)
1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine est un composé chimique connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines. Il se caractérise par la présence de groupes difluorométhoxy et trifluoroéthanamine liés à un cycle phényle. Ce composé est intéressant en raison de son utilisation potentielle dans les produits pharmaceutiques et la recherche chimique.
Méthodes De Préparation
La synthèse de 1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :
Formation du groupe difluorométhoxy : Cette étape implique la réaction d'un dérivé de phénol avec un agent de difluorométhylation en conditions basiques pour introduire le groupe difluorométhoxy.
Introduction du groupe trifluoroéthanamine : L'étape suivante implique la réaction de l'intermédiaire avec un dérivé de trifluoroéthylamine dans des conditions appropriées pour former le produit final.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de conditions de réaction évolutives et de techniques de purification.
Analyse Des Réactions Chimiques
1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où les nucléophiles remplacent les groupes difluorométhoxy ou trifluoroéthanamine dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine présente plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les voies cellulaires et son utilisation comme sonde dans les dosages biochimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme produit chimique spécialisé dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action de 1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, en modulant leur activité et en influençant les voies de signalisation en aval. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Mécanisme D'action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine peut être comparé à des composés similaires tels que :
1-[4-(Méthoxy)phényl]-2,2,2-trifluoroéthan-1-amine : Ce composé a un groupe méthoxy au lieu d'un groupe difluorométhoxy, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
1-[4-(Difluorométhoxy)phényl]-2,2,2-difluoroéthan-1-amine : Ce composé a un atome de fluor en moins dans le groupe éthanamine, ce qui peut affecter sa réactivité et ses applications.
L'unicité de 1-[4-(Difluorométhoxy)phényl]-2,2,2-trifluoroéthan-1-amine réside dans sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H8F5NO |
|---|---|
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
Clé InChI |
WKURNLWGWJCHGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


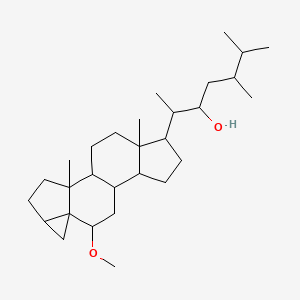
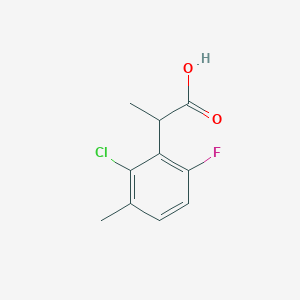
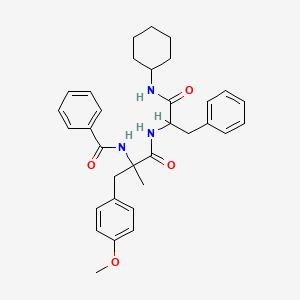


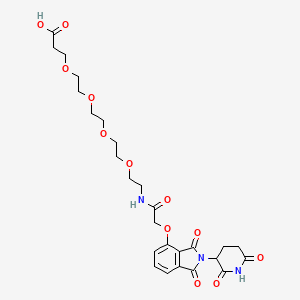
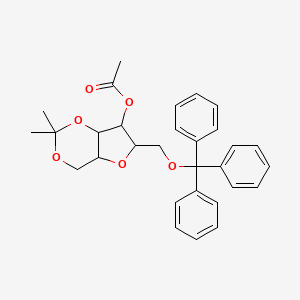
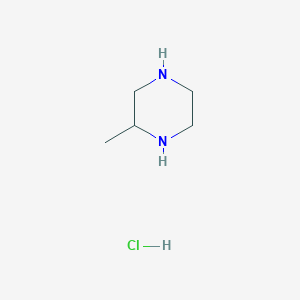
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)
![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)


![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
